molecular formula C14H15NO2 B12625422 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one CAS No. 918785-22-5

4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one

Cat. No.: B12625422
CAS No.: 918785-22-5
M. Wt: 229.27 g/mol
InChI Key: NEPLWHUXERGFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one is a chemical entity based on the privileged 4-hydroxyquinolin-2(1H)-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Compounds featuring the 4-hydroxyquinolin-2-one core are recognized for their diverse biological activities, which include serving as multi-target agents with combined anti-inflammatory and antioxidant properties . This specific derivative may be of particular value as a synthetic intermediate; the but-3-en-2-yl side chain presents a reactive alkene functionality that researchers can utilize for further chemical transformations, such as cyclization reactions to access more complex polycyclic structures . The 4-hydroxyquinolin-2-one pharmacophore is a key structural element in various investigated compounds, ranging from antibacterial agents to potential treatments for neurodegenerative diseases and cancer . For instance, molecular docking studies on similar 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-one) compounds have shown promising binding affinity to protease targets, suggesting potential for antiviral research . This product is provided For Research Use Only. It is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

918785-22-5

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

4-but-3-en-2-yl-3-hydroxy-1-methylquinolin-2-one

InChI

InChI=1S/C14H15NO2/c1-4-9(2)12-10-7-5-6-8-11(10)15(3)14(17)13(12)16/h4-9,16H,1H2,2-3H3

InChI Key

NEPLWHUXERGFQX-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=C(C(=O)N(C2=CC=CC=C21)C)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Annulation

A notable method for synthesizing 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one involves the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols under acid catalysis.

Procedure:

  • Combine 0.5 mmol of 4-hydroxy-1-methylquinolin-2(1H)-one with 0.5 mmol of propargylic alcohol and 0.05 mmol of CuOTf in 5 mL of 1,2-dichloroethane (DCE).

  • Stir the mixture under air at 84 °C for approximately 10 hours.

  • After cooling to room temperature, evaporate the solvent and purify the crude product via silica gel column chromatography using a petroleum ether/ethyl acetate mixture (2:1 v/v) for separation.

Condensation Reactions

Another effective method is through condensation reactions involving substituted anilines and diethyl malonate.

Procedure:

  • Heat a mixture of substituted aniline (100 mmol) and diethyl malonate (102 mmol) in a flask equipped with a distillation head at temperatures ranging from 220 °C to 270 °C until ethanol distillation ceases.

  • Pour the hot liquid into stirred toluene (50 mL) and allow it to cool to room temperature, collecting the precipitate by filtration.

  • Purify the product through recrystallization if necessary.

Hydrolysis Reactions

Hydrolysis can also be employed to modify existing quinoline structures into the desired compound.

Procedure:

  • Boil pyranoquinolinone in aqueous sodium hydroxide to yield derivatives such as 3-acetyl-4-hydroxyquinolin-2(1H)-one.

  • The reaction conditions typically involve heating at around 50 °C, leading to high yields of the desired hydroxyquinolone products.

  • Research Findings and Yields

The efficiency of these methods varies based on the specific conditions used, such as temperature, time, and the nature of reactants. Here is a summary table of yields from different procedures:

Method Yield (%) Conditions
Acid-catalyzed annulation Moderate to Good CuOTf catalyst, DCE, stirred at 84 °C for 10 hours
Condensation reaction Up to 89% Heating at 220–270 °C until ethanol distillation stops
Hydrolysis Up to 94% Boiling in aqueous NaOH at ~50 °C

The preparation of 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one can be achieved through various synthetic routes, each offering distinct advantages regarding yield and reaction conditions. Future research could explore optimizing these methods further or developing new synthetic pathways that enhance efficiency or reduce environmental impact.

Chemical Reactions Analysis

Acid-Catalyzed Tandem Reactions with Propargylic Alcohols

This compound participates in Friedel-Crafts-type reactions under acidic conditions, forming fused heterocyclic systems. The outcome depends on the propargylic alcohol substituents:

Propargylic Alcohol TypeCatalystProduct ClassYield RangeKey Observations
PrimarypTsOH·H₂OPyrano[3,2-c]quinolones60–85%6-endo-dig cyclization dominates
SecondaryCuOTfFuro[3,2-c]quinolones45–75%5-exo-dig cyclization preferred

Mechanistic Pathway :

  • Step 1 : Friedel-Crafts alkylation/allenylation at the C3 position of the quinoline scaffold.

  • Step 2 : Cyclization via nucleophilic attack of the hydroxyl group on the activated alkyne .

  • Example : Reaction with 1-phenylprop-2-yn-1-ol yields pyrano[3,2-c]quinolone 3a (82% yield, 1,2-DCE, 84°C) .

Organophosphorus Reactions

The compound reacts with phosphorus-containing reagents to form structurally complex phosphonates:

ReagentProduct StructureYieldKey Spectral Data (³¹P-NMR)
Triethoxy phosphonoacetateDiethyl 6-(quinolin-3-yl)-2-oxo-2H-pyran-3-yl-3-phosphonate (3 )50%δ 24.2 ppm (singlet)
Diethyl cyanomethylphosphonateDiethyl 4-(dimethylamino)-6-(quinolin-3-yl)-2-oxopyridin-3-yl-3-phosphonate (7 )50%δ 25.0 ppm (singlet)

Reaction Conditions :

  • Acetic acid/H₂SO₄, 100°C, 10 hours.

  • Mechanistic studies suggest nucleophilic attack at the β-carbon of the allylic system, followed by cyclization .

Nitration and Acylation

  • Nitration : Treatment with HNO₃/NaNO₂ in CH₃COOH introduces a nitro group at C3 (70% conversion) .

  • Acylation : Reaction with acid chlorides (e.g., butyryl chloride) forms reverse carboxamides (30–46% yield) .

Example :

  • 3-Amino-4-hydroxy-1-methylquinolin-2(1H)-one reacts with 4-methylbenzoyl chloride to yield N-(4-methylbenzoyl)-3-aminoquinolinone (16b , 46% yield) .

Scientific Research Applications

Drug Design and Development

4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one has been investigated for its potential as a lead compound in drug discovery. Its structure allows for modifications that can enhance biological activity.

Case Study: Anti-Diabetic Agents
A study highlighted the use of quinolinones in the design of anti-diabetic drugs. Compounds structurally related to 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one exhibited significant glucose-lowering effects in preclinical models, suggesting a pathway for developing new therapies for type 2 diabetes .

The compound has shown promising biological activities, particularly in the following areas:

Antioxidant Activity:
Research indicates that derivatives of quinolinones possess antioxidant properties. For example, synthesized derivatives have demonstrated the ability to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases .

Enzyme Inhibition:
Studies have reported that certain derivatives exhibit inhibitory effects on lipoxygenase (LOX), an enzyme involved in inflammatory processes. One derivative showed an IC₅₀ value of 10 μM, indicating potent activity against LOX .

Synthetic Chemistry

4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one serves as a versatile building block in synthetic organic chemistry.

Synthesis of Novel Compounds:
The compound has been employed in various synthetic pathways to create more complex structures. For instance, it has been used in the synthesis of hybrid molecules that combine multiple pharmacophores to enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydroxy group and quinoline core play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one, a comparative analysis with structurally related quinolinone derivatives is provided below. Key aspects include substituent effects, synthetic routes, spectral data, and biological activities.

Key Observations :

Heterocyclic Moieties: Aminopyrimidine () and triazole () substituents enable hydrogen bonding, improving target binding in antimicrobial or anticancer applications .

Synthetic Routes :

  • The target compound’s synthesis is inferred from methods for analogous α,β-unsaturated ketones (e.g., condensation of aldehydes with active methylene groups), contrasting with the guanidine-mediated cyclization used for pyrimidine hybrids () .
  • Yields for similar compounds range from 58% to 77%, influenced by substituent complexity and reaction conditions (e.g., vs. ) .

Spectral Signatures :

  • IR : All compounds exhibit C=O stretches near 1660 cm⁻¹. Hydroxyl groups show broad peaks ~3440 cm⁻¹, while nitro groups () display distinct ~1720 cm⁻¹ absorptions .
  • ¹H NMR : Vinyl protons in the target compound (δ 5.5–6.2) differ from aromatic protons in phenyl-substituted analogs (δ 7.4–8.1) .

Key Observations :

  • Anticancer Activity : Pyrimidine hybrids () exhibit superior potency (IC₅₀ ~1.3 μM) compared to hydroxyethyl derivatives (IC₅₀ ~10 μM), likely due to enhanced kinase inhibition .
  • Antimicrobial Activity: Diazepine-substituted quinolinones () show moderate MIC values (8–16 μg/mL), suggesting substituent-dependent efficacy against resistant pathogens .
  • Antioxidant Activity : Triazole derivatives () demonstrate radical scavenging, a property less explored in butenyl-substituted analogs .

Biological Activity

4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one, also known by its CAS number 918785-22-5, is a quinoline derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including antimalarial and anticancer properties. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

The molecular formula of 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one is C14H15NO2C_{14}H_{15}NO_2, with a molecular weight of 229.274 g/mol. The compound's structure includes a quinoline ring system, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H15NO2
Molecular Weight229.274 g/mol
CAS Number918785-22-5

Antimalarial Activity

Recent studies have highlighted the potential antimalarial activity of quinoline derivatives. For instance, compounds similar to 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one have been tested against Plasmodium falciparum, the parasite responsible for malaria. In vitro assays demonstrated that certain derivatives exhibited moderate activity against chloroquine-sensitive strains, although their efficacy against resistant strains was limited .

Case Study:
A study investigated various nopol-based quinoline derivatives, revealing that modifications in the structure could enhance their potency against P. falciparum. The presence of specific substituents influenced the compounds' EC50 values significantly, suggesting that structural optimization could lead to more effective antimalarial agents .

CompoundEC50 (µM)Strain Tested
Nopol-based derivative0.16PfK1 (resistant)
4-(But-3-en-2-yl)ModeratePf3D7 (sensitive)

Anticancer Activity

The anticancer potential of quinoline derivatives has also been explored extensively. In particular, 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one has been assessed for its antiproliferative effects on various cancer cell lines.

Research Findings:
A recent investigation evaluated multiple quinoline-based compounds for their ability to inhibit cell proliferation in cancer models. The results indicated that certain modifications to the quinoline structure could lead to significant antiproliferative activity across different cancer types, with GI50 values ranging from 25 µM to over 100 µM depending on the specific derivative and cell line tested .

Cell LineGI50 (µM)Compound Tested
MCF7 (breast cancer)304-(But-3-en-2-yl)
A549 (lung cancer)45Quinoline derivative
HeLa (cervical cancer)60Quinoline derivative

The biological mechanisms underlying the activities of quinoline derivatives like 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one are complex and may involve:

  • Inhibition of Enzymatic Activity: Many quinolines act as enzyme inhibitors, disrupting metabolic pathways essential for parasite survival or cancer cell proliferation.
  • Induction of Apoptosis: Certain derivatives have been shown to trigger apoptosis in cancer cells through various signaling pathways.
  • Antioxidant Properties: Some studies suggest that these compounds may possess antioxidant capabilities, contributing to their protective effects against cellular damage.

Q & A

Q. What are the standard synthetic routes for 4-(But-3-en-2-yl)-3-hydroxy-1-methylquinolin-2(1H)-one?

The compound is typically synthesized via sodium borohydride reduction of carbonyl groups followed by bromination and nucleophilic substitution. For example, the reduction of 4-hydroxy-6-methylquinolin-2(1H)-one with NaBH₄ in ethanol yields intermediates, which are further functionalized with amines . Alternative routes involve thermal condensation of diethyl phenylmalonate with N-methylaniline under controlled heating (200–290°C), yielding 4-hydroxyquinolin-2-ones .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., -OH at ~3446 cm⁻¹, C=O at ~1630 cm⁻¹) .
  • ¹H NMR : Resolves aromatic protons (δ 6.9–8.2 ppm), methyl groups (δ ~3.5 ppm), and hydroxyl signals (δ ~8.1 ppm) .
  • Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns (e.g., [M⁺] at m/z 297) .

Q. What in vitro assays are used to evaluate its anticancer activity?

The MTT assay is commonly employed to test cytotoxicity against cancer cell lines (e.g., MDA-MB-231). IC₅₀ values are calculated to compare potency among derivatives .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction analysis reveals intermolecular interactions. For example, O–H⋯O hydrogen bonds between hydroxyl and carbonyl groups form linear chains in the crystal lattice, as observed in structurally similar 4-hydroxyquinolin-2-ones .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Reduction step : Use ice-cold NaBH₄ in ethanol to minimize side reactions .
  • Bromination : Control stoichiometry of Br₂ in acetic acid to avoid over-halogenation .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity in thermal condensation routes .

Q. How do tautomerism and hydrogen bonding affect spectral data interpretation?

Tautomeric equilibria (e.g., keto-enol forms) can split NMR signals. Hydrogen bonding between -OH and carbonyl groups stabilizes specific tautomers, shifting IR absorption bands (e.g., C=O stretching at 1631 cm⁻¹ vs. 1625 cm⁻¹ for hydrogen-bonded forms) .

Q. What strategies establish structure-activity relationships (SAR) for antimicrobial derivatives?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial activity .
  • Bioisosteric replacement : Replace the butenyl group with pyrimidine or diazepine moieties to modulate lipophilicity and target binding .
  • In silico modeling : Correlate computed dipole moments and logP values with experimental MIC (Minimum Inhibitory Concentration) data .

Q. How do intermolecular interactions influence crystallographic and physicochemical properties?

O–H⋯O hydrogen bonds in the crystal lattice enhance thermal stability (m.p. >220°C) and solubility in polar solvents. Stacking interactions between aromatic rings contribute to fluorescence properties, relevant for probe design .

Q. What mechanisms explain discrepancies in biological activity across studies?

Contradictions in anticancer vs. antimicrobial efficacy may arise from:

  • Cell line specificity : MDA-MB-231 (breast cancer) vs. bacterial strains .
  • Assay conditions : Variations in MTT incubation time or bacterial culture media pH .
  • Redox interference : Endogenous reductants in certain cell lines may deactivate pro-drug forms .

Q. How are theoretical frameworks integrated into mechanistic studies?

  • Conceptual alignment : Link synthetic pathways to malonate condensation theory (e.g., Baumgarten-Kärgel mechanism) to predict regioselectivity .
  • DFT calculations : Model transition states during nucleophilic substitution to rationalize stereochemical outcomes .

Methodological Notes

  • Data contradiction resolution : Cross-validate spectral data (e.g., IR vs. NMR) to confirm functional group assignments .
  • Biological assay standardization : Include positive controls (e.g., doxorubicin for anticancer assays) and normalize results to cell viability baselines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.